Methyl 2-cyclopropyl-3-oxobutanoate
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Overview
Description
Methyl 2-cyclopropyl-3-oxobutanoate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
- Flexible Synthesis of Methyl 4-Oxobutanoates : The ring cleavage of methyl 2-trimethylsiloxycyclopropanecarboxylates provides methyl 4-oxobutanoates (β-formyl esters) in excellent yields, showcasing a method for synthesizing protected 4-hydroxybutanals through a highly efficient one-pot procedure (Kunz, Janowitz, & Reißig, 1990).
- Conversion to Cyclopentenones : Methyl- and ethyl-vinylketene addition to simple olefins affords alkylated 2-vinylcyclobutanones, which rearrange to cyclopentenones under acid catalysis, indicating a route for generating complex structures from simpler precursors (Jackson, Rey, & Dreiding, 1983).
Biosynthesis and Biological Applications
- Biosynthesis of Ethylene : Methyl 2-cyclopropyl-3-oxobutanoate is identified as a putative intermediate in the biosynthesis of ethylene from methionine, highlighting its role in microbial metabolism and ethylene production (Billington, Golding, & Primrose, 1979).
- Antiproliferative Activity : Investigation into the antiproliferative activity of 2,4-disubstituted thiazole derivatives of this compound reveals potential for inhibiting DNA gyrase-ATPase activity, indicating potential therapeutic applications (Yurttaş, Evren, & Özkay, 2022).
Catalysis
- Cyclopropanation Catalysis : Enantioselective cyclopropanation of styrenes and diazoacetates is effectively catalyzed by 3-oxobutylideneaminatocobalt(II) complexes, demonstrating the utility of this compound in synthesizing cyclopropane derivatives with high enantioselectivity (Ikeno, Sato, Sekino, Nishizuka, & Yamada, 2001).
- Oxidative Ring Expansion : Organoselenium-catalyzed oxidative ring expansion of methylenecyclopropanes, closely related to this compound, to cyclobutanones using H2O2 showcases a green methodology for accessing substituted cyclobutanones (Yu, Chen, & Ding, 2016).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-cyclopropyl-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(9)7(6-3-4-6)8(10)11-2/h6-7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQAKWWLIQDQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.